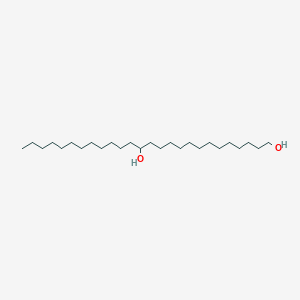
1,2,3,4-Tetrahydronaphthalene-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 6 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation of naphthalene, followed by selective hydroxylation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding 1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups. Reagents like thionyl chloride or acyl chlorides are commonly used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for halogenation, acyl chlorides for acylation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,3,4-Tetrahydronaphthalene.
Substitution: Halogenated or acylated derivatives.
科学研究应用
1,2,3,4-Tetrahydronaphthalene-2,6-diol has diverse applications in scientific research:
作用机制
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: Features hydroxyl groups at different positions, leading to distinct chemical and biological properties.
Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,6-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
103323-34-8 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10-12H,2,4-5H2 |
InChI 键 |
BVPAOUXLSMJEPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1O)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


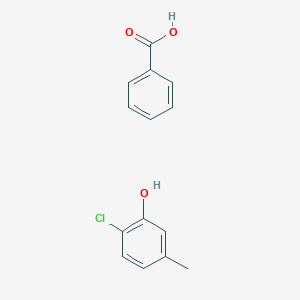
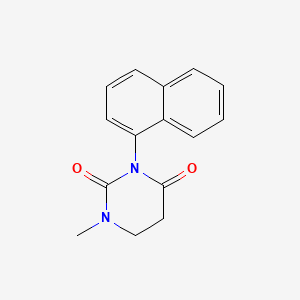
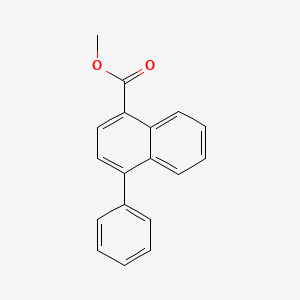
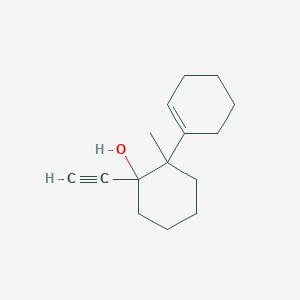
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
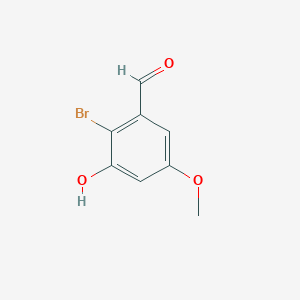

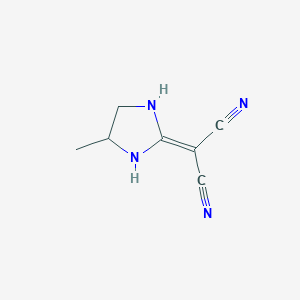

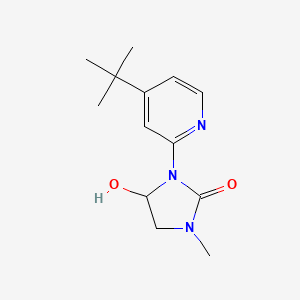

![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
